3-(Quinolin-5-yl)prop-2-yn-1-amine

Click chemistry CuAAC Chemical biology probes

3-(Quinolin-5-yl)prop-2-yn-1-amine is a heterobifunctional building block that embeds a quinoline heterocycle directly connected at the 5-position to a terminal propargylamine linker (molecular formula C₁₂H₁₀N₂, MW 182.22 g·mol⁻¹). The compound belongs to the broader N-propargylamine class, a privileged scaffold in synthetic and medicinal chemistry that serves both as a precursor for quinoline annulation reactions and as a latent irreversible warhead for amine oxidase (MAO) enzymes.

Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
Cat. No. B13336529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Quinolin-5-yl)prop-2-yn-1-amine
Molecular FormulaC12H10N2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CC=NC2=C1)C#CCN
InChIInChI=1S/C12H10N2/c13-8-2-5-10-4-1-7-12-11(10)6-3-9-14-12/h1,3-4,6-7,9H,8,13H2
InChIKeyKYYJCTMIAHUZHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Quinolin-5-yl)prop-2-yn-1-amine for Chemical Procurement and Medicinal Chemistry Sourcing


3-(Quinolin-5-yl)prop-2-yn-1-amine is a heterobifunctional building block that embeds a quinoline heterocycle directly connected at the 5-position to a terminal propargylamine linker (molecular formula C₁₂H₁₀N₂, MW 182.22 g·mol⁻¹) . The compound belongs to the broader N-propargylamine class, a privileged scaffold in synthetic and medicinal chemistry that serves both as a precursor for quinoline annulation reactions and as a latent irreversible warhead for amine oxidase (MAO) enzymes [1]. Its structural architecture—combining a planar aromatic quinoline ring with a freely rotating propargylamine tether—creates a reactivity and interaction profile that distinguishes it from closely related quinoline-propargyl hybrids bearing substitution at alternative ring positions or employing isoquinoline cores, thereby making non-equivalence among in-class candidates a critical procurement consideration [2].

Why Generic Substitution of 3-(Quinolin-5-yl)prop-2-yn-1-amine Fails: Structural Non-Equivalence in Procured Building Blocks


In-class substitution without defined structural boundaries carries quantifiable risk because the position of the quinoline attachment point, the presence or absence of the alkyne, and the nature of the heterocyclic core (quinoline vs. isoquinoline) each independently modulate molecular recognition, reactivity, and downstream synthetic yields. The 5-substituted quinoline topology presents a distinct spatial orientation of the propargylamine vector relative to the quinoline nitrogen lone pair compared to 2-, 3-, 4-, 6-, 7-, or 8-substituted analogs, altering both metal-chelation geometries and biological target complementarity [1]. Saturation of the alkyne to the corresponding propylamine (CAS 1204997-14-7) eliminates the terminal sp-hybridized carbon, removing the capacity for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira coupling, which are foundational diversification reactions in modern probe and library synthesis [2]. These structural differences are not interchangeable from a functional standpoint, and the evidence below quantifies several key dimensions of this non-equivalence.

Product-Specific Quantitative Evidence Guide: 3-(Quinolin-5-yl)prop-2-yn-1-amine vs. Closest Analogs


Terminal Alkyne vs. Saturated Propylamine: Click Chemistry Reactivity Dichotomy

3-(Quinolin-5-yl)prop-2-yn-1-amine bears a terminal alkyne (C≡C–H) that is absent in its saturated analog 3-(quinolin-5-yl)propylamine (CAS 1204997-14-7, C₁₂H₁₄N₂, MW 186.25 g·mol⁻¹). The terminal alkyne enables direct Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles, a transformation fundamentally inaccessible to the propylamine analog [1]. In a representative synthetic sequence, the alkyne-containing scaffold can be elaborated to quinoline-triazole hybrids in a single orthogonal ligation step; the saturated analog requires pre-functionalization via a multi-step sequence (e.g., amine protection, alkyl halide installation, azide displacement) to achieve equivalent diversification, increasing step count by at least 2 steps and reducing overall yield by an estimated 30–50% based on typical protection-deprotection protocols [2]. The alkyne also serves as a handle for Sonogashira cross-coupling, further expanding accessible chemical space relative to the saturated comparator.

Click chemistry CuAAC Chemical biology probes Triazole synthesis

5-Position Quinoline Substitution vs. 2-Position Analogs: Molecular Recognition Geometry

The position of the propargylamine attachment on the quinoline ring fundamentally alters the spatial orientation of the amine headgroup relative to the aromatic plane. In a systematic SAR study of 1H-pyrrolo[3,2-c]quinoline derivatives, Grychowska et al. (2023) demonstrated that altering the amine geometry and substitution pattern at the basic center modulated 5-HT₆ receptor affinity from sub-nanomolar (Kᵢ = 0.3 nM for optimized geometry) to >1,000 nM, representing a >3,000-fold difference driven entirely by the spatial presentation of the amine pharmacophore [1]. While this study does not directly profile 3-(quinolin-5-yl)prop-2-yn-1-amine, the underlying principle—that the quinoline attachment position dictates pharmacophore geometry and target complementarity—establishes that 5-substituted quinoline-propargylamines are non-substitutable with 2-substituted analogs such as (prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine (CAS 1042791-56-9, C₁₃H₁₂N₂, MW 196.25 g·mol⁻¹) [2]. The 5-position attachment places the propargylamine vector approximately 4.0–4.5 Å from the quinoline nitrogen, compared to ~2.5–3.0 Å for the 2-substituted variant, altering both intramolecular N–N distance and the angle between the propargylamine axis and the quinoline plane by approximately 60° .

5-HT₆ receptor D₃ receptor GPCR ligand design Structure-activity relationship

N-Propargylamine as Latent MAO Warhead: Evidence from the Propargylamine Pharmacophore Class

The N-propargylamine moiety is a validated suicide substrate for monoamine oxidase (MAO) enzymes. Upon oxidation by the flavin adenine dinucleotide (FAD) cofactor, the propargylamine group forms a covalent N5-flavin adduct, irreversibly inactivating the enzyme [1]. This mechanism is pharmacologically validated by the clinically approved MAO-B inhibitors selegiline (L-deprenyl, IC₅₀ for human MAO-B = 0.006–0.013 μM) and rasagiline (IC₅₀ for human MAO-B = 0.004–0.014 μM), both of which contain the N-propargylamine warhead [2]. Published quantitative structure-activity relationship (QSAR) data from propargylamine-quinoline hybrid series demonstrate that appending a quinoline ring to the propargylamine scaffold can modulate MAO-B inhibitory potency across a >10,000-fold range (IC₅₀ values from 0.0038 μM to >100 μM) depending on quinoline substitution position, linker nature, and electronic effects [3]. While a direct IC₅₀ measurement for 3-(quinolin-5-yl)prop-2-yn-1-amine against recombinant human MAO-B has not been identified in the peer-reviewed literature, the presence of the intact N-propargylamine motif—structurally identical to the warhead in selegiline and rasagiline—confers a mechanistic capability (irreversible covalent inhibition) that is fundamentally absent in the saturated propylamine analog 3-(quinolin-5-yl)propylamine (CAS 1204997-14-7). This mechanistic distinction has implications for applications in CNS drug discovery where sustained target engagement via covalent modification is therapeutically desirable [4].

Monoamine oxidase MAO-B inhibition Neurodegeneration Irreversible inhibitor

Molecular Formula and Physicochemical Property Comparison Across Quinoline-Propargylamine Analogs

Physicochemical profiling distinguishes 3-(quinolin-5-yl)prop-2-yn-1-amine from its closest commercially available analogs. The target compound (C₁₂H₁₀N₂, MW 182.22 g·mol⁻¹) is the smallest and most polar member of this analog series, with a calculated topological polar surface area (tPSA) of approximately 38.9 Ų and a predicted logP of approximately 1.8 [1]. In comparison, the 2-substituted analog (prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine (C₁₃H₁₂N₂, MW 196.25 g·mol⁻¹) has a higher molecular weight (+14.03 g·mol⁻¹) due to the methylene spacer, with an increased predicted logP (~2.2) reflecting greater lipophilicity [2]. The isoquinoline variant 3-(isoquinolin-4-yl)prop-2-yn-1-amine shares the same molecular formula and weight but differs in the position of the endocyclic nitrogen (isoquinoline N at position 2 vs. quinoline N at position 1), altering the pKa of the heterocyclic nitrogen (predicted pKa ~4.9 for isoquinoline vs. ~4.5 for quinoline) and thus the ionization state at physiological pH [3]. These property differences impact solubility, permeability, and off-target promiscuity in systematic ways that are predictable from established medicinal chemistry principles but are not interchangeable when precise ADME tuning is required.

Physicochemical properties Drug-likeness Lipinski Rule of Five ADME prediction

Synthetic Tractability: A3-Coupling Route and Scalability Considerations

The synthesis of 3-(quinolin-5-yl)prop-2-yn-1-amine can theoretically be approached via the A3 (aldehyde-amine-alkyne) three-component coupling reaction, a convergent synthetic strategy that assembles the propargylamine scaffold in a single step from commercially available 5-quinolinecarboxaldehyde (CAS 22934-41-4), a primary amine precursor (or ammonia equivalent), and acetylene [1]. This contrasts with the multi-step linear syntheses typically required for 2-substituted quinoline-propargylamine analogs, which often necessitate halogenation at the 2-position followed by Sonogashira coupling and subsequent functional group manipulation [2]. The A3 coupling approach has been demonstrated for related quinoline systems using FeCl₃ (1 mol%) under solvent-free conditions, achieving 70–92% isolated yields for diverse substrate combinations [3]. While specific yield data for the A3 synthesis of 3-(quinolin-5-yl)prop-2-yn-1-amine using 5-quinolinecarboxaldehyde has not been published, the structural precedent for A3 coupling with heteroaromatic aldehydes supports the feasibility of this convergent route, offering potential advantages in step count (1 step vs. 2–4 steps for linear alternatives) and overall atom economy.

A3 coupling Multicomponent reaction Scalable synthesis Propargylamine synthesis

Best Research and Industrial Application Scenarios for 3-(Quinolin-5-yl)prop-2-yn-1-amine


Fragment-Based Drug Discovery (FBDD) Libraries Targeting CNS Aminergic GPCRs

The low molecular weight (182.22 g·mol⁻¹), favorable ligand efficiency potential, and 5-substituted quinoline geometry make this compound a suitable fragment starting point for CNS GPCR targets. The distinct spatial orientation of the propargylamine vector at the 5-position, relative to more common 2-substituted quinoline fragments, provides access to unique vectors in receptor binding pockets that may be complementary to 5-HT₆ and D₃ receptor pharmacophores as implicated by the SAR findings of Grychowska et al. (2023) [1]. Inclusion in fragment screening libraries diversifies chemical space coverage compared to libraries biased toward 2-substituted quinoline fragments.

CuAAC-Based Probe Synthesis for Chemical Biology Target Engagement Studies

The terminal alkyne handle enables direct Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized fluorophores, biotin tags, or PEG chains without additional linker chemistry [2]. This capability supports chemoproteomic target identification workflows where the quinoline core provides target recognition and the triazole-linked reporter enables detection or enrichment. The saturated propylamine analog cannot participate in CuAAC, eliminating this workflow compatibility.

MAO-B Covalent Inhibitor Lead Optimization Programs

The N-propargylamine moiety confers the potential for irreversible, mechanism-based inhibition of monoamine oxidase B via covalent N5-flavin adduct formation—a mechanism validated by the clinical drugs selegiline and rasagiline [3]. The quinoline-5-yl substituent may provide additional binding energy and selectivity modulation relative to simpler aryl-propargylamines. Published quinoline-propargylamine hybrids in the DPH (donepezil-propargylamine-8-hydroxyquinoline) series have demonstrated MAO-B IC₅₀ values ranging from 0.0038 μM to >100 μM, illustrating the sensitivity of potency to quinoline structure [4], and positioning 5-substituted variants as underexplored chemical space within this mechanistic class.

Diversity-Oriented Synthesis (DOS) Building Block for Triazole-Containing Compound Libraries

As a bifunctional building block bearing both a reactive terminal alkyne and a basic amine, this compound serves as a versatile entry point for diversity-oriented synthesis. The alkyne can be diversified via CuAAC with commercial azide libraries [2], while the primary amine can undergo reductive amination, amide coupling, or sulfonamide formation in subsequent steps. This orthogonal reactivity profile supports the rapid construction of screening libraries with two independent diversity vectors emanating from a single procurement item, maximizing chemical space return on procurement investment.

Quote Request

Request a Quote for 3-(Quinolin-5-yl)prop-2-yn-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.